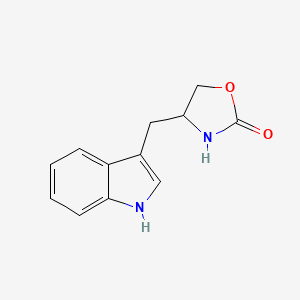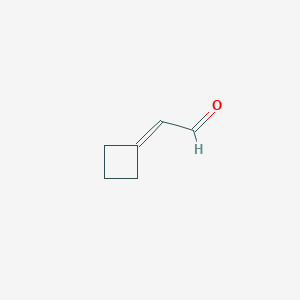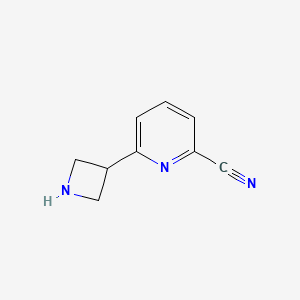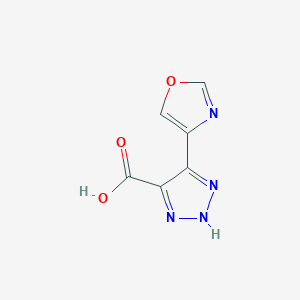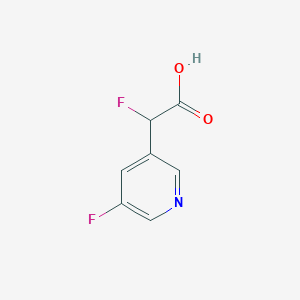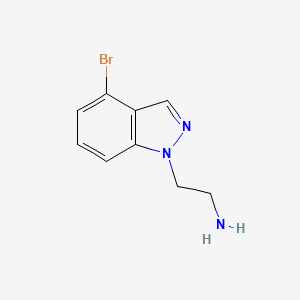![molecular formula C9H19N B13324762 Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine is an organic compound with the molecular formula C9H19N It is a cyclopropyl derivative, which means it contains a three-membered carbon ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine typically involves the reaction of cyclopropylmethylamine with isobutyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the isobutyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to isolate the final product.
化学反応の分析
Types of Reactions
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
科学的研究の応用
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopropylmethylamine: A simpler analog with similar structural features but lacking the isobutyl group.
Isobutylamine: Contains the isobutyl group but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl ring but lacks the isobutyl and methyl groups.
Uniqueness
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine is unique due to the presence of both the cyclopropyl ring and the isobutyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
N-methyl-1-[1-(2-methylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-9(4-5-9)7-10-3/h8,10H,4-7H2,1-3H3 |
InChIキー |
FDPYEHHNZRAUBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(CC1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


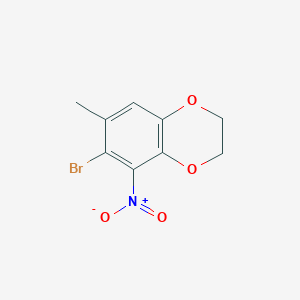
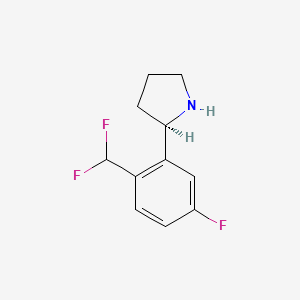
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)

